molecular formula C9H12ClNO3S B2492393 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline CAS No. 1541378-81-7

3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline

Cat. No.: B2492393
CAS No.: 1541378-81-7
M. Wt: 249.71
InChI Key: NPSWTJONTYZAFK-UHFFFAOYSA-N
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Description

3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group, a methoxyethyl group, and a sulfonyl group attached to the aniline ring

Properties

IUPAC Name

3-chloro-4-(2-methoxyethylsulfonyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-14-4-5-15(12,13)9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSWTJONTYZAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541378-81-7
Record name 3-chloro-4-(2-methoxyethanesulfonyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline typically involves the chlorosulfonylation of aniline derivatives. One common method is the Sandmeyer reaction, which uses diazonium salts as intermediates. The reaction conditions often include the use of chlorosulfonic acid and a suitable solvent such as dichloromethane .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline may involve large-scale chlorosulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The chloro and methoxyethyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl methyl sulfone
  • Cloransulam-methyl
  • Other aniline derivatives with similar substituents

Uniqueness

3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .

Biological Activity

3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline is a sulfonamide derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound exhibits various properties that may be leveraged for therapeutic applications, particularly in antimicrobial and anticancer treatments.

Chemical Structure and Properties

The chemical structure of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline can be represented as follows:

  • Molecular Formula : C₉H₁₁ClN₁O₃S
  • Molecular Weight : 232.71 g/mol

This compound contains a chloro group, a methoxyethyl sulfonyl group, and an aniline moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline demonstrates significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antibacterial properties against various strains of bacteria. It is believed to interfere with bacterial cell wall synthesis or function.
  • Anticancer Properties : Preliminary research suggests that 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline may possess anticancer activity by inducing apoptosis in cancer cells. This is likely mediated through its interaction with specific cellular pathways.

The precise mechanism by which 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Interaction : It may bind to specific receptors on cell membranes, altering signal transduction pathways that lead to cellular responses such as apoptosis.

Antimicrobial Studies

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli25 µg/mL
Staphylococcus aureus30 µg/mL

These findings suggest that the compound has potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In vitro studies assessing the anticancer properties demonstrated that treatment with 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline resulted in a dose-dependent decrease in cell viability in human cancer cell lines. The IC50 values were determined as follows:

Cancer Cell LineIC50 (µM)
A549 (Lung Cancer)15
MCF7 (Breast Cancer)20

These results indicate promising potential for further development as an anticancer drug.

Comparative Analysis

To understand the unique properties of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
3-Chloro-4-((2-methoxyethyl)sulfonyl)anilineSulfonamide derivativeYesYes
SulfanilamideClassic sulfonamideModerateNo
ChlorambucilAntitumor agentNoYes

This comparison highlights the dual activity of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline as both an antimicrobial and anticancer agent, distinguishing it from other compounds.

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